Product packaging for 4,8-Dichloropyrrolo[1,2-a]quinoxaline(Cat. No.:)

4,8-Dichloropyrrolo[1,2-a]quinoxaline

Cat. No.: B13117615
M. Wt: 237.08 g/mol
InChI Key: ZEGUHRWWZOMQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dichloropyrrolo[1,2-a]quinoxaline is a synthetic chlorinated derivative of the pyrroloquinoxaline scaffold, a heterocyclic framework recognized for its significant potential in medicinal chemistry and chemical biology research. This compound is of high interest for investigating novel therapeutic strategies, particularly in the fields of oncology, immunology, and infectious diseases. The pyrrolo[1,2-a]quinoxaline core is established as a privileged structure for developing potent and selective activators of Sirtuin 6 (Sirt6), a NAD+-dependent deacylase with key roles in genomic stability, metabolism, and aging-related diseases . Research into analogous compounds has demonstrated that pyrrolo[1,2-a]quinoxaline-based derivatives can strongly repress LPS-induced proinflammatory cytokine production and exhibit direct anti-SARS-CoV-2 activity with micromolar efficacy (e.g., EC50 = 9.3 µM for a specific derivative) . Furthermore, this chemical scaffold has shown promise in suppressing the colony formation of cancer cells, highlighting its broad utility in oncological research . The dichloro substitution pattern is designed to fine-tune the molecule's electronic properties and binding interactions, potentially enhancing its affinity and selectivity for biological targets. The compound serves as a versatile chemical intermediate that can be further functionalized to explore structure-activity relationships and develop novel pharmacological tools . This product is intended for chemical and biological research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Cl2N2 B13117615 4,8-Dichloropyrrolo[1,2-a]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6Cl2N2

Molecular Weight

237.08 g/mol

IUPAC Name

4,8-dichloropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H6Cl2N2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H

InChI Key

ZEGUHRWWZOMQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

The Significance of Fused Nitrogen Heterocycles

Fused nitrogen heterocycles, organic compounds containing multiple rings with at least one nitrogen atom, are of paramount importance in both medicinal chemistry and materials science. Their prevalence in nature, forming the core of many alkaloids and vitamins, has long inspired their use in drug discovery. The rigid conformational arrangement of these molecules allows for precise three-dimensional orientations of functional groups, which is critical for selective interactions with biological targets such as enzymes and receptors. This structural characteristic has led to the development of a wide array of pharmaceuticals with diverse therapeutic applications.

In the realm of materials science, the electron-rich nature of fused nitrogen heterocycles makes them ideal candidates for the construction of organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. Their planar structures can facilitate π-π stacking, promoting charge transport, while their inherent chemical stability ensures the durability of the resulting materials. The ability to tune their electronic properties through synthetic modification further enhances their utility in creating advanced materials with tailored functionalities.

The Pyrrolo 1,2 a Quinoxaline Scaffold: a Prominent Tricyclic System

The pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is a tricyclic system composed of a fused pyrrole (B145914), pyrazine (B50134), and benzene (B151609) ring. This unique arrangement of nitrogen-containing heterocycles imparts a distinct set of physicochemical properties that have made it a prominent area of research. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrazine ring creates a molecule with interesting electronic characteristics, making it a valuable building block in both medicinal chemistry and materials science.

The research prominence of the pyrrolo[1,2-a]quinoxaline scaffold is underscored by the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netresearchgate.net The ability to modify the scaffold at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive target for drug development programs.

Historical Context and Recent Synthetic Advances

Catalytic Strategies for Pyrrolo[1,2-a]quinoxaline Core Construction

The assembly of the tricyclic pyrrolo[1,2-a]quinoxaline skeleton can be achieved through various catalytic strategies, which offer advantages in terms of efficiency, atom economy, and substrate scope. These methods can be broadly categorized into transition metal-catalyzed reactions, metal-free approaches, and multicomponent processes.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals such as copper (Cu), palladium (Pd), and iron (Fe) have proven to be highly effective in catalyzing the formation of the pyrrolo[1,2-a]quinoxaline ring system. These catalysts facilitate key bond-forming steps, often through cascade or domino reaction sequences. researchgate.netacs.orgrsc.org

Copper (Cu): Copper-catalyzed methods provide an efficient route for synthesizing pyrrolo[1,2-a]quinoxalines. One notable approach involves a one-pot domino reaction starting from readily available 1-(2-halophenyl)-1H-pyrroles and α-amino acids. acs.orgacs.org This process, catalyzed by Cu(OAc)₂, proceeds through a sequence of Ullmann-type N-arylation, aerobic oxidation, intramolecular addition, and finally decarboxylation to yield the desired product. acs.org Another strategy utilizes a combination of CuSO₄ and a bipyridyl ligand to synthesize these scaffolds from 1‐(2‐aminoaryl)pyrroles and arylacetic acids, with oxygen serving as the oxidant. researchgate.net Alkyl-substituted variants can also be prepared using copper catalysis to couple 2-(1H-pyrrol-1-yl)anilines with alkylboronic acids via a radical pathway. dntb.gov.ua

Palladium (Pd): Palladium catalysis is instrumental in constructing the pyrrolo[1,2-a]quinoxaline core through transfer hydrogenation strategies. A green synthesis method has been developed using palladium catalysts for the reductive cross-annulation of nitroarenes and nitriles. hkbu.edu.hkresearchgate.net This reaction uses environmentally friendly reagents like water and formic acid/sodium formate (B1220265) as the solvent and hydrogen donor, respectively. hkbu.edu.hk Palladium catalysis has also been employed in the selective hydrogenative coupling of nitroarenes and phenols to produce spirocyclic pyrrolo-fused quinoxalines. acs.org

Iron (Fe): As an earth-abundant and low-toxicity metal, iron is an attractive catalyst for these syntheses. An iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols has been developed. acs.orgelsevierpure.comnih.gov In this reaction, a tricarbonyl (η⁴-cyclopentadienone) iron complex catalyzes both the reduction of the nitro group and the oxidation of the alcohol, generating the necessary aniline and aldehyde intermediates in situ. acs.orgnih.gov These intermediates then undergo a Pictet-Spengler-type annulation and subsequent oxidation to form the final quinoxaline (B1680401) structure. acs.orgnih.gov Additionally, FeCl₃ has been used to catalyze the synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers, which involves the functionalization of C(sp³)-H bonds. rsc.org

Gold (Au) and Molybdenum (Mo): Gold(I) catalysts mediate an efficient tandem process of hydroamination and hydroarylation between pyrrole-substituted anilines and various alkynes, yielding substituted pyrrolo[1,2-a]quinoxalines in good to excellent yields. acs.orgnih.govacs.org Molybdenum has been used in redox reactions between nitroarenes and 1,2-diols to form the quinoxaline scaffold. acs.org

Interactive Data Table: Comparison of Transition Metal-Catalyzed Syntheses
Metal CatalystKey Reaction TypeStarting MaterialsGeneral ConditionsReference
Copper (Cu)Aerobic Oxidative Domino Reaction1-(2-halophenyl)-1H-pyrroles, α-amino acidsCu(OAc)₂, K₃PO₄, DMSO, Air acs.org
Palladium (Pd)Transfer HydrogenationNitroarenes, NitrilesPd catalyst, HCOOH/HCOONa, Water hkbu.edu.hk
Iron (Fe)Transfer Hydrogenation1-(2-nitrophenyl)pyrroles, AlcoholsTricarbonyl(η⁴-cyclopentadienone) iron complex acs.orgnih.gov
Gold (Au)Cascade Hydroamination/Hydroarylation2-(1H-pyrrol-1-yl)anilines, Alkynes[Au{P(t-Bu)₂(o-biphenyl)}{CH₃CN}]SbF₆, Toluene, 80 °C acs.org

Metal-Free and Organocatalytic Approaches

To avoid the cost and potential toxicity of transition metals, several metal-free and organocatalytic synthetic routes have been established. These methods often rely on common reagents and environmentally benign catalysts.

Iodine-Mediated and DMSO-Involved Reactions: Molecular iodine (I₂) can catalyze the synthesis of pyrrolo[1,2-a]quinoxalines through an efficient cascade coupling protocol involving sp³ and sp² C-H cross-dehydrogenative coupling. rsc.org In these reactions, dimethyl sulfoxide (B87167) (DMSO) often serves as the oxidant. rsc.org An iodine-promoted strategy has also been used for an oxidative Pictet-Spengler type reaction using α-amino acids as aldehyde surrogates. rsc.org In some cases, DMSO can act as both a reactant and a solvent in a one-pot synthesis of N-heterocycle-fused quinoxalines. acs.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a cornerstone for the synthesis of the pyrrolo[1,2-a]quinoxaline core. rsc.orgunisi.it This reaction involves the condensation of a β-arylethylamine (or equivalent, such as 1-(2-aminophenyl)pyrrole) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. unisi.it Organocatalysts, particularly Brønsted acids, are effective in promoting this transformation. For instance, p-dodecylbenzenesulfonic acid (p-DBSA) has been used as an efficient and eco-friendly surfactant-catalyst for this reaction in mild solvents like ethanol (B145695), often at room temperature. rsc.orgunisi.it This approach is applicable to a wide range of aldehydes and ketones. rsc.org Other catalysts, such as TsOH·H₂O, have also been employed. nih.gov

Interactive Data Table: Overview of Metal-Free Synthetic Approaches
ApproachCatalyst/PromoterKey Intermediates/StepsAdvantagesReference
Iodine-Catalyzed CDCI₂ / DMSOCross-dehydrogenative couplingMetal-free, readily available catalyst rsc.org
Pictet-Spengler Reactionp-DBSASchiff's base formation, intramolecular cyclizationEco-friendly, mild conditions, high yields rsc.orgunisi.it
Pictet-Spengler ReactionTsOH·H₂OCondensation with β-diketones or β-keto estersGood tolerance of functional groups nih.gov
DMSO-Involved SynthesisDMSO (as reactant and solvent)One-pot formation of fused quinoxalinesGreen, efficient acs.org

Multicomponent Reactions and Cascade Processes for Pyrrolo[1,2-a]quinoxaline Scaffold Assembly

Multicomponent reactions (MCRs) and cascade (or domino) processes are highly efficient strategies that allow for the construction of complex molecules like pyrrolo[1,2-a]quinoxalines in a single operation, minimizing waste and simplifying procedures. globethesis.com

Many of the catalytic methods described previously inherently function as cascade processes. For example, the gold(I)-mediated reaction of anilines and alkynes involves a hydroamination followed by hydroarylation in a seamless sequence. acs.orgnih.gov Similarly, the copper-catalyzed synthesis from α-amino acids is a domino reaction involving N-arylation, oxidation, cyclization, and decarboxylation. acs.orgresearchgate.net

True one-pot, three-component reactions have also been developed. One such method involves the reaction of 2-alkoxy-2,3-dihydrofuran, o-phenylenediamine (B120857), and an aromatic ketone, catalyzed by boron trifluoride etherate, to construct the pyrrolo[1,2-a]quinoxaline framework. globethesis.com These MCRs are prized for their high atom economy and operational simplicity, making them valuable tools in green chemistry. globethesis.com

Regioselective Halogenation of Pyrrolo[1,2-a]quinoxalines

The introduction of halogen atoms onto the pyrrolo[1,2-a]quinoxaline core is a crucial step for further functionalization, enabling the synthesis of diverse derivatives through cross-coupling reactions. Achieving high regioselectivity in these halogenation reactions is essential.

Strategies for Selective Bromination

A novel and efficient method for the regioselective bromination of the pyrrolo[1,2-a]quinoxaline scaffold utilizes tetrabutylammonium (B224687) tribromide (TBATB). rsc.orgnih.gov This mild brominating agent allows for precise control over the site of halogenation. By adjusting the reaction conditions, one can achieve either selective C3-monobromination or C1, C3-dibromination with high yields. rsc.orgresearchgate.net

The general procedure for C3-bromination involves reacting the pyrrolo[1,2-a]quinoxaline substrate with TBATB in acetonitrile (B52724) at 80 °C. nih.gov This protocol demonstrates broad substrate applicability and can be performed on a gram scale. rsc.org The resulting 3-bromo-pyrrolo[1,2-a]quinoxalines serve as versatile building blocks for creating more complex derivatives. rsc.orgnih.gov

Interactive Data Table: Regioselective Bromination using TBATB
ProductPosition of BrominationReagents & ConditionsSelectivityReference
C3-brominated productC3TBATB, MeCN, 80 °C, 12hHighly selective monobromination rsc.orgnih.gov
C1, C3-dibrominated productC1 and C3TBATB (excess), MeCN, 80 °CHighly selective dibromination rsc.orgresearchgate.net

Reported Syntheses of Dichlorinated Pyrrolo[1,2-a]quinoxaline Isomers

While effective methods for regioselective bromination and iodination of the pyrrolo[1,2-a]quinoxaline core have been established, specific literature detailing the synthesis of dichlorinated isomers, such as 7,8-Dichloropyrrolo[1,2-a]quinoxaline or the titular this compound, is less prevalent in the reviewed sources. The synthesis of such compounds would likely rely on two general strategies:

Building from a Dichlorinated Precursor: The core construction methodologies described in section 2.1 could be applied using a pre-halogenated starting material, such as a dichlorinated o-phenylenediamine or 1-(2-amino-dichlorophenyl)pyrrole.

Post-Synthetic Dichlorination: This would involve the direct, regioselective chlorination of the parent pyrrolo[1,2-a]quinoxaline scaffold. While protocols for dichlorination are not explicitly detailed, research into selective C1-chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent and a catalytic amount of DMSO has been reported. researchgate.net This suggests that regioselective chlorination is feasible, although achieving specific dichlorination patterns like 4,8- or 7,8- would require further methodological development to control the site of reaction on both the pyrrole and quinoxaline ring systems.

Derivatization and Functionalization Strategies for Halogenated Pyrrolo[1,2-a]quinoxaline Scaffolds

The pyrrolo[1,2-a]quinoxaline core is a significant heterocyclic scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net The strategic derivatization of this core, particularly through the introduction and subsequent functionalization of halogen atoms, allows for the systematic exploration of its chemical space. Advanced synthetic methodologies are crucial for expanding the diversity of these compounds, enabling the synthesis of analogues with tailored properties. researchgate.net Key strategies include direct C-H bond functionalization to introduce various substituents, post-synthesis modifications like alkylation and reduction, and cross-coupling reactions on halogenated intermediates. researchgate.netnih.gov

Direct C-H Bond Functionalization of Pyrrolo[1,2-a]quinoxalines

Direct C-H bond functionalization has emerged as a powerful and efficient strategy for modifying the pyrrolo[1,2-a]quinoxaline skeleton, avoiding the need for pre-functionalized substrates. researchgate.netscirp.org This approach allows for the introduction of a wide range of functional groups, including halogens, aryl, and alkyl groups, often with high regioselectivity. scirp.orgscirp.org

Research has led to the development of various metal-catalyzed and metal-free methods to functionalize the C1 and C3 positions of the pyrrole moiety, which are the most reactive sites for electrophilic substitution. researchgate.net For instance, selective halogenation can be achieved using different reagents and conditions. The C1 position of 4-aryl pyrrolo[1,2-a]quinoxalines can be selectively chlorinated using N-chlorosuccinimide (NCS) with a catalytic amount of DMSO. researchgate.net Similarly, regioselective bromination and iodination have also been reported. scirp.org

Metal-catalyzed reactions have significantly broadened the scope of C-H functionalization. scirp.org Palladium-catalyzed direct C-H arylation provides a route to 1-arylated and 1,3-diarylated derivatives. researchgate.net Copper-catalyzed methods have been developed for C1-H difluoromethylation and trifluoromethylation. scirp.org Furthermore, copper-promoted amination and silver-catalyzed amidation have been used to introduce nitrogen-containing functional groups at the C1 position. scirp.org

Recent advancements also include electrochemical methods. An iodine-mediated electrochemical C(sp³)–H cyclization has been developed to synthesize various functionalized quinoxalines under mild conditions, demonstrating high atom economy and scalability.

Table 1: Examples of Direct C-H Bond Functionalization of Pyrrolo[1,2-a]quinoxalines
Reaction TypePositionCatalyst/ReagentReference
ChlorinationC1NCS, cat. DMSO researchgate.net
IodinationC3 or C1Solvent-mediated scirp.org
ArylationC1Pd-Catalyzed researchgate.netscirp.org
DifluoromethylationC1Cu-Catalyzed scirp.org
TrifluoromethylationC1Cu-Catalyzed scirp.org
AminationC1Copper-Promoted scirp.org
AmidationC1Ag-Catalyzed scirp.org
SulfenylationC1Copper catalyst / KI promoter researchgate.net

Post-Synthesis Alkylation and Reduction Pathways to Form Related Analogues

Following the initial synthesis of the pyrrolo[1,2-a]quinoxaline core, further modifications can be achieved through various pathways, including reduction and alkylation, to generate a diverse library of related analogues. Reduction strategies are particularly useful for accessing different oxidation states of the heterocyclic system or for unmasking reactive functional groups.

One key synthetic route to the core structure involves the reduction of a nitro group on a 1-(2-nitrophenyl)pyrrole (B1580555) precursor, followed by cyclization. nih.gov An iron-catalyzed transfer hydrogenation reaction has been developed that uses alcohols as both the solvent and hydrogen source. nih.gov This process involves the in-situ generation of an aldehyde from the alcohol, which then participates in a Pictet-Spengler-type annulation with the aniline formed from the nitro group reduction. nih.gov This method is notable for its tolerance of various functional groups. nih.gov More traditional reduction methods, such as using tin(II) chloride dihydrate (SnCl2·2H2O) or hydrazine (B178648) (N2H4) with palladium on carbon, are also employed for the nitro-to-amine conversion in the synthesis of these scaffolds. researchgate.net

Furthermore, the quinoxaline ring system itself can be reduced to form 4,5-dihydropyrrolo[1,2-a]quinoxalines. unisi.it These reduced analogues represent a different class of compounds with distinct structural and electronic properties compared to the fully aromatic parent system. unisi.it

Alkylation, particularly the introduction of fluorinated alkyl groups, is often accomplished via direct C-H functionalization as mentioned previously. scirp.org However, post-synthesis alkylation can also be envisioned on nucleophilic sites introduced onto the scaffold, providing another layer of structural diversification.

Table 2: Reduction Methods in the Synthesis of Pyrrolo[1,2-a]quinoxaline Analogues
TransformationReagents/CatalystPrecursorProductReference
Nitro Group Reduction & CyclizationIron-catalyzed transfer hydrogenation with alcohols1-(2-Nitrophenyl)pyrroles4-Substituted pyrrolo[1,2-a]quinoxalines nih.gov
Nitro Group ReductionSnCl2·2H2O or N2H4, 10% Pd/CSubstituted 2-nitrophenyl precursorCorresponding aniline intermediate researchgate.net
Quinoxaline Ring ReductionPictet-Spengler condensation conditionsPyrrolo[1,2-a]quinoxaline4,5-Dihydropyrrolo[1,2-a]quinoxaline unisi.it

Nucleophilic Aromatic Substitution on Halogenated Pyrrolo[1,2-a]quinoxalines (e.g., Buchwald-Hartwig cross-coupling for piperazinyl derivatives)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halogenated heteroaromatic compounds. nih.gov On the pyrrolo[1,2-a]quinoxaline scaffold, halogen atoms, particularly chlorine and bromine, serve as versatile handles for introducing a variety of nucleophiles, significantly expanding the accessible chemical diversity. While classical SNAr reactions often require strong activation by electron-withdrawing groups, modern palladium-catalyzed cross-coupling reactions have greatly expanded the scope and applicability of these transformations on less activated systems. nih.gov

The Buchwald-Hartwig amination is a prominent example of such a palladium-catalyzed cross-coupling reaction, enabling the formation of C-N bonds by reacting an aryl halide with an amine. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.govnih.gov In a typical procedure, a halogenated pyrrolo[1,2-a]quinoxaline, such as 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline, is coupled with a piperazine (B1678402) derivative. nih.gov The reaction is carried out using a palladium catalyst, often tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a bulky phosphine (B1218219) ligand like BINAP and a base. nih.gov This strategy has been employed to prepare series of compounds for biological evaluation. nih.govnih.gov

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. This powerful synthetic tool allows for the late-stage introduction of complex amine fragments, which is a highly valuable strategy in medicinal chemistry for structure-activity relationship studies. nih.gov

Table 3: Buchwald-Hartwig Amination for Piperazinyl-pyrrolo[1,2-a]quinoxaline Synthesis
SubstrateNucleophileCatalystLigandProduct TypeReference
1-Bromo-4-phenylpyrrolo[1,2-a]quinoxalinePiperazine derivativesPd₂(dba)₃BINAP1-Piperazinyl-4-phenylpyrrolo[1,2-a]quinoxalines nih.gov

Molecular Docking and Dynamics Simulations in Mechanistic Elucidation

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a pyrrolo[1,2-a]quinoxaline derivative, interacts with a protein's binding site. These methods are crucial for understanding the structural basis of inhibition and for predicting the stability and dynamics of the ligand-protein complex.

Ligand-Protein Interaction Profiling (e.g., PTP1B, InhA, β-hematin)

Computational studies have successfully profiled the interactions of pyrrolo[1,2-a]quinoxaline derivatives with several key biological targets.

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a validated therapeutic target for type 2 diabetes. Molecular docking and dynamics simulations have been employed to understand how pyrrolo[1,2-a]quinoxaline derivatives inhibit PTP1B. Studies have identified potent inhibitors, including a 4-benzyl derivative, and have shown that analogues bearing chlorine atoms at the C7 and/or C8 positions can maintain potency and exhibit good selectivity. nih.gov These simulations support a binding mode where the compounds interact with an allosteric pocket of the enzyme. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): In the context of antitubercular drug discovery, molecular docking studies have suggested that InhA is a likely biological target for pyrrolo[1,2-a]quinoxaline-based compounds. nih.gov By simulating the interaction between the compounds and the enzyme's active site, researchers can rationalize the observed biological activity and guide the design of more potent InhA inhibitors. nih.gov

β-hematin: The formation of β-hematin is a critical detoxification process for the malaria parasite, Plasmodium falciparum. Molecular modeling has been used to support a mechanism of action for antimalarial pyrrolo[1,2-a]quinoxalines. ijlpr.com These computational models suggest that the derivatives can bind to β-hematin, inhibiting its formation and leading to parasite death. ijlpr.com The interaction is thought to involve π-π stacking between the aromatic system of the inhibitor and the porphyrin ring of the heme group. nih.gov

Prediction of Binding Modes and Allosteric Site Preferences

A key application of molecular simulations is the detailed prediction of how these compounds bind to their targets. For PTP1B, molecular docking and subsequent molecular dynamics simulations have consistently supported a putative binding mode within a specific allosteric site. nih.gov This site, known as the α3/α6/α7 pocket, is distinct from the active catalytic site, offering opportunities for selective inhibition. nih.gov Computational techniques have been central to a "scaffold-hopping" approach, where the core pyrrolo[1,2-a]quinoxaline structure is modified to improve binding and efficacy, with the models providing a rational basis for the design of new inhibitors. semanticscholar.org Similar docking studies on other targets, such as Sirt6, have also elucidated binding modes, identifying key interactions like π-cation interactions with specific amino acid residues (e.g., Trp188) that stabilize the compound in the binding pocket. zsmu.edu.ua

Table 1: Predicted Protein Interactions for Pyrrolo[1,2-a]quinoxaline Derivatives

Derivative Class Protein Target Predicted Binding Site / Interaction Key Finding
Chloro-substituted analogues PTP1B Allosteric α3/α6/α7 pocket Simulations support a non-competitive binding mode, guiding rational design of selective inhibitors. nih.gov
Hybrid scaffolds InhA Active Site Docking studies identified InhA as a probable target for antitubercular activity. nih.gov
Bispyrroloquinoxalines β-hematin Heme porphyrin ring Modeling suggests π-π stacking interactions inhibit heme crystallization, explaining the antimalarial mechanism. ijlpr.comnih.gov
Side-chain modified analogues Sirt6 Extended binding pocket Docking predicted crucial π-cation interactions with Trp188 for stabilizing the ligand. zsmu.edu.ua

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT studies)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For pyrrolo[1,2-a]quinoxaline derivatives, DFT calculations have provided deep insights into their fundamental properties.

Studies on compounds like 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline have used DFT to determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and electronic transitions. nih.gov Furthermore, Mulliken population analysis, a computational method, has been used to calculate the net atomic charges on each atom in the molecule. nih.gov This information reveals the distribution of electrons and helps to identify the most electronegative or electropositive sites, which are important for predicting intermolecular interactions. nih.gov For instance, in one derivative, the nitrogen atoms in the quinoxaline ring were found to have the highest electronegativity. nih.gov

Table 2: DFT-Calculated Properties for a Pyrrolo[1,2-a]quinoxaline Derivative

Property Description Example Finding Reference
Optimized Geometry The most stable 3D arrangement of atoms. Confirmed by single-crystal X-ray diffraction. nih.gov
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic excitability. Used to analyze electronic transitions and stability. nih.gov
Mulliken Atomic Charges The net charge associated with each atom in the molecule. Nitrogen atoms in the quinoxaline ring were found to be the most electronegative sites. nih.gov

Computational Insights into Photophysical Properties (e.g., Singlet and Triplet States, ROS Generation)

Computational methods, particularly Time-Dependent Density Functional Theory (TDDFT), are essential for understanding the behavior of molecules upon light absorption. For pyrrolo[1,2-a]quinoxaline derivatives, these studies have elucidated their fluorescence, phosphorescence, and ability to generate Reactive Oxygen Species (ROS). nih.gov

Theoretical investigations have successfully modeled the electronic singlet (S) and triplet (T) states of these compounds. nih.gov TDDFT studies have shown that transitions from the ground state (S₀) to the first two singlet excited states (S₁ and S₂) dominate the absorption spectra. Upon excitation, the molecule can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state. Calculations have revealed that in some non-rigid derivatives, the S₁ states can undergo ISC to higher triplet states (T₂/T₃), which were identified as the phosphorescent states.

Crucially, these computational studies have provided a plausible mechanism for ROS generation. nih.gov The calculations indicate that the lowest triplet state (T₁), populated from higher triplet states, is likely responsible for generating ROS. This process is often aided by molecular aggregation. The theoretical predictions of ROS generation capabilities were subsequently supported by experimental observations. nih.gov

Advanced Investigation of Biological Activities of Pyrrolo 1,2 a Quinoxaline Derivatives

Enzyme Inhibition Studies and Target Engagement

Derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have been identified as potent inhibitors of various enzymes, playing a crucial role in cellular signaling pathways implicated in cancer and metabolic disorders.

Protein Kinase Inhibition (e.g., CK2, Akt Kinase)

The pyrrolo[1,2-a]quinoxaline framework has proven to be a valuable template for the development of inhibitors targeting protein kinases such as Casein Kinase 2 (CK2) and Akt Kinase, both of which are key regulators of cell proliferation and survival. mdpi.comresearchgate.net

A notable study detailed the synthesis of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives as a novel class of potent human protein kinase CK2 inhibitors. nih.gov Within this series, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid emerged as a particularly effective inhibitor, demonstrating an IC50 value of 49 nM. nih.gov This highlights that chlorinated derivatives of the core scaffold are capable of potent and specific inhibition of CK2. nih.gov

Furthermore, the pyrrolo[1,2-a]quinoxaline scaffold has been explored for its potential to inhibit Akt kinase, a critical node in tumor cell survival and proliferation pathways. nih.gov A series of new substituted pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human leukemic and breast cancer cell lines that exhibit an active phosphorylated form of Akt. nih.gov The most promising compounds in these studies inhibited cancer cell line proliferation with IC50 values in the low micromolar range, suggesting that this chemical class holds promise for the development of Akt inhibitors. nih.govtandfonline.com

Table 1: Protein Kinase Inhibition by Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Target Kinase Inhibition (IC50)
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid Human Protein Kinase CK2 49 nM nih.gov
Pyrroloquinoxaline derivative 1a Akt (Proliferation Assay - K562 cells) 4.5 µM nih.gov
Pyrroloquinoxaline derivative 1h Akt (Proliferation Assay - U937 cells) 5 µM nih.gov

Protein Tyrosine Phosphatase Inhibition (e.g., PTP1B, TC-PTP)

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for type 2 diabetes and obesity. Research has shown that pyrrolo[1,2-a]quinoxalines are effective inhibitors of PTP1B. A study investigating this class of compounds found that analogues bearing chlorine atoms at the C7 and/or C8 positions maintained potent inhibitory activity against PTP1B. nih.gov

Importantly, these chlorinated derivatives also demonstrated good selectivity over the closely related T-cell protein tyrosine phosphatase (TC-PTP). nih.gov Some of the chloro-substituted analogues exhibited a selectivity index greater than 40 for PTP1B over TC-PTP. nih.gov This indicates that specific chlorination patterns on the pyrrolo[1,2-a]quinoxaline scaffold can enhance target selectivity, a crucial aspect in the development of safe and effective enzyme inhibitors. nih.gov The most potent inhibitors identified in this study behaved as insulin (B600854) mimetics by increasing glucose uptake and were found to bind to an allosteric site of the enzyme. nih.gov

Antimicrobial and Antiparasitic Research Endeavors

The therapeutic utility of the pyrrolo[1,2-a]quinoxaline scaffold extends to infectious diseases, with derivatives showing promising activity against various pathogens, including parasites, fungi, and mycobacteria.

Antimalarial Activity Against Plasmodium falciparum Strains and Associated Mechanisms (e.g., β-hematin inhibition, G-quadruplex stabilization)

Pyrrolo[1,2-a]quinoxaline derivatives, particularly bis-pyrrolo[1,2-a]quinoxalines, have demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The presence of a chlorine atom at the 8-position of the pyrrolo[1,2-a]quinoxaline nucleus has been a feature of some of the synthesized active compounds, such as bis{N-(8-chloropyrrolo[1,2-a]quinoxalin-4-yl)-3-aminopropyl}piperazine.

One of the primary mechanisms of action for these compounds is the inhibition of β-hematin formation. During its intraerythrocytic stage, the malaria parasite detoxifies heme by converting it into an insoluble crystalline polymer called hemozoin, which is biochemically equivalent to β-hematin. Several pyrrolo[1,2-a]quinoxaline derivatives have shown inhibitory activity on β-hematin formation that is comparable or superior to that of chloroquine.

In addition to β-hematin inhibition, another potential antimalarial mechanism for this class of compounds is the stabilization of G-quadruplexes. nih.gov The telomeres of P. falciparum contain repetitive guanine-rich sequences that can form these four-stranded DNA structures. The stabilization of G-quadruplexes can interfere with telomere maintenance and lead to parasite death. Studies have investigated the potential of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives to target and stabilize Plasmodium telomeric G-quadruplexes, presenting an attractive and novel mechanism of action. nih.gov

Antifungal Efficacy Through Multidrug Transporter Inhibition (e.g., Candida albicans CaCdr1p and CaMdr1p)

Drug efflux pumps are a major cause of multidrug resistance in the pathogenic yeast Candida albicans. Two important transporters are the ATP-binding cassette (ABC) transporter CaCdr1p and the major facilitator superfamily (MFS) transporter CaMdr1p. orientjchem.org Research into piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives has revealed their ability to inhibit the drug efflux activity of these transporters. orientjchem.org

In one study, a series of these derivatives were prepared starting from a 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) intermediate. orientjchem.org The subsequent piperazinyl derivatives were evaluated for their ability to block the efflux of a fluorescent substrate, Nile Red, from yeast cells overexpressing either CaCdr1p or CaMdr1p. orientjchem.org Of the twenty-nine compounds tested, twenty-three acted as dual inhibitors of both transporters, while four showed exclusive inhibition of one or the other. orientjchem.org Furthermore, in combination with fluconazole, some of these derivatives displayed a synergistic effect, indicating their potential to chemosensitize resistant fungal strains to conventional antifungal agents. orientjchem.org

Table 2: Activity of Piperazinyl-pyrrolo[1,2-a]quinoxaline Derivatives Against C. albicans Efflux Pumps

Compound Series Target Transporters Key Finding
Piperazinyl-pyrrolo[1,2-a]quinoxalines CaCdr1p and CaMdr1p 23 out of 29 tested compounds were dual inhibitors. orientjchem.org

Antimycobacterial Potential Against Mycobacterium tuberculosis and Molecular Targets (e.g., InhA)

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising starting point for the development of novel antitubercular agents. Several studies have reported the synthesis of pyrrolo[1,2-a]quinoxaline derivatives with significant activity against Mycobacterium tuberculosis H37Rv.

One key molecular target for antitubercular drugs is the enoyl-acyl carrier protein reductase, InhA, which is a crucial enzyme in the mycolic acid biosynthesis pathway. A series of small molecules with a novel pyrrolo[1,2-a]quinoxaline-based scaffold were designed and synthesized, with some compounds showing appreciable antitubercular activity (MIC values as low as 5 µg/mL). Subsequent enzyme inhibition assays and molecular docking studies indicated that InhA may be the biological target of these active compounds, suggesting that the pyrrolo[1,2-a]quinoxaline core can be effectively tailored to inhibit this essential mycobacterial enzyme.

Antiviral Activity (e.g., Anti-HIV)

No studies were found that specifically investigated the antiviral or anti-HIV activity of 4,8-Dichloropyrrolo[1,2-a]quinoxaline. While the broader class of quinoxaline (B1680401) and pyrrolo[1,2-a]quinoxaline derivatives has been a subject of interest in antiviral research, data on this specific dichloro-substituted compound is not available in the public domain.

Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Quinoxaline Derivatives

Impact of Substituent Effects on Diverse Biological Activity Profiles

The biological activity of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold is highly tunable through the introduction of various substituents. The nature and position of these groups, including halogens, methoxy (B1213986) groups, and aromatic moieties, can dramatically alter the pharmacological properties of the derivatives, leading to a wide range of biological effects from enzyme inhibition to antiparasitic activity.

Halogenation: The introduction of halogen atoms to the pyrrolo[1,2-a]quinoxaline core is a key strategy in modulating biological activity. Halogenation can enhance the pharmacokinetic and pharmacological profiles of a compound. researchgate.net For instance, chlorination of the scaffold has been shown to be a critical factor in the development of potent inhibitors for human protein kinase CK2, a target for inflammatory diseases and cancer. nih.gov A study on substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives identified 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid as a particularly potent inhibitor, with an IC50 of 49 nM. nih.gov

Regioselective bromination has also been explored, yielding highly selective C3-brominated or C1, C3-dibrominated products. researchgate.net The biological potential of these brominated compounds is influenced by the substituents at other positions, such as the C4 position.

Table 1: Effect of Aromatic Substituents on C4-position of 3-Bromo-pyrrolo[1,2-a]quinoxaline Derivatives

Compound Substituent at C4 Melting Point (°C)
3e 4-chlorophenyl 199–201
3h 4-nitrophenyl 244–249
3k p-tolyl 118–123

Data sourced from a study on regioselective bromination of pyrrolo[1,2-a]quinoxalines.

Methoxy Groups: The presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus has been observed to increase pharmacological activity, particularly in the context of antimalarial agents. researchgate.net This enhancement is attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the entire molecule and its interaction with biological targets.

Aromatic Substituents: The attachment of various aromatic substituents to the pyrrolo[1,2-a]quinoxaline core significantly diversifies its biological activity. In the pursuit of Sirt6 activators, it was found that substituting the pyridine (B92270) ring with a benzene (B151609) ring resulted in only a slight decrease in potency. nih.gov However, dehydrogenating the quinoxaline (B1680401) ring was unfavorable for activity. nih.gov In another study, a series of new substituted pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human leukemic cell lines. nih.gov The most promising compounds, 1a and 1h , inhibited the proliferation of K562, U937, and MCF7 cell lines with IC50 values in the low micromolar range, demonstrating activity more potent than the reference inhibitor A6730. nih.gov

Influence of Core Scaffold Modifications on Pharmacological Efficacy

Alterations to the fundamental structure of the pyrrolo[1,2-a]quinoxaline core, such as the creation of dimeric or trimeric structures, have a profound impact on pharmacological efficacy. These modifications can lead to compounds with enhanced potency and novel mechanisms of action.

Bis-pyrrolo[1,2-a]quinoxalines: The synthesis and evaluation of novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have demonstrated significant antimalarial activity, with IC50 values in the micromolar range against Plasmodium falciparum strains. researchgate.net The linker connecting the two pyrrolo[1,2-a]quinoxaline units plays a crucial role in determining the activity. The most potent antimalarial activity was observed in bispyrrolo[1,2-a]quinoxalines linked by a bis(3-aminopropyl)piperazine moiety. researchgate.net This suggests that the length and flexibility of the linker are critical parameters for optimizing the interaction with the biological target. researchgate.netresearchgate.net

Correlations between Structural Features and Photophysical Characteristics

The pyrrolo[1,2-a]quinoxaline core serves as a versatile photofunctional building block, and its photophysical properties can be finely tuned by strategic substitutions. acs.orgbohrium.com The correlation between structural features and characteristics like aggregation-induced emission (AIE) and quantum yields has been a subject of detailed investigation. acs.orgbohrium.com

Aggregation-Induced Emission (AIE): Unsubstituted pyrrolo[1,2-a]quinoxaline (QHH) exhibits only a marginal increase in fluorescence intensity upon aggregation. acs.org However, the introduction of aromatic substituents at the 2 and 4 positions can induce significant AIE. acs.orgbohrium.comnih.gov For instance, 2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP) and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP) display marked fluorescence enhancement in aggregated states. acs.orgbohrium.comnih.govresearchgate.net This phenomenon is attributed to the restriction of intramolecular rotations of the phenyl and thiophene (B33073) substituents in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. The position of these substituents also plays a role; for example, QTP shows a higher quantum yield in the solid state compared to 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QPT). acs.orgnih.gov

Quantum Yields: The quantum yield of pyrrolo[1,2-a]quinoxaline derivatives is highly dependent on the substitution pattern and the medium. acs.org In dioxane, a good solvent, the presence of substituents at the second and fourth positions leads to higher rotational motion and a loss of energy through non-radiative pathways. nih.gov In contrast, in an aggregated state or in the solid state, the restriction of these motions leads to an enhancement in the quantum yield. acs.org The unsubstituted QHH molecule has the lowest quantum yield in the solid state, while the QTP molecule exhibits the highest. acs.org This difference highlights the significant impact of conjugating benzene or thiophene rings on the photophysical properties of the pyrrolo[1,2-a]quinoxaline core. acs.orgnih.gov

Table 2: Photophysical Properties of Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Substituents Aggregation-Induced Emission (AIE) Solid-State Quantum Yield
QHH Unsubstituted Marginal Lowest
QPP 2,4-diphenyl Significant High
QPT 2-phenyl-4-(thiophen-2-yl) Low Moderate
QTP 4-phenyl-2-(thiophen-2-yl) Significant Highest

Data synthesized from studies on the photophysical properties of pyrrolo[1,2-a]quinoxalines. acs.orgbohrium.comnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Pyrrolo 1,2 a Quinoxaline Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. For 4,8-Dichloropyrrolo[1,2-a]quinoxaline (C₁₁H₆Cl₂N₂), HRMS would provide a high-precision mass-to-charge (m/z) ratio that corresponds to its calculated exact mass, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). However, specific experimental HRMS data confirming the precise mass of this compound is not available in the surveyed scientific articles. The synthesis was validated by elemental analysis rather than by HRMS. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the conjugated π-system of the pyrrolo[1,2-a]quinoxaline (B1220188) core. The positions and intensities of the absorption maxima (λmax) would be characteristic of the 4,8-dichloro substitution pattern.

Fluorescence Spectroscopy: This method measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. It provides insights into the molecule's potential for applications in areas like bioimaging or as a fluorescent probe.

While the photophysical properties of the parent pyrrolo[1,2-a]quinoxaline and other derivatives have been studied, specific experimental UV-Vis absorption and fluorescence emission spectra for this compound are not documented in the available literature. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic heterocyclic system. Additionally, vibrations related to the C-Cl bonds would be present in the fingerprint region. Nevertheless, a published FT-IR spectrum with specific peak assignments for this compound could not be located.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While the crystal structures of several other pyrrolo[1,2-a]quinoxaline derivatives have been determined to understand their mechanisms of action, a crystal structure for this compound has not been reported. researchgate.net

Future Perspectives and Emerging Research Avenues for Pyrrolo 1,2 a Quinoxaline Compounds

Development of Novel and Green Synthetic Methodologies for Pyrrolo[1,2-a]quinoxaline (B1220188) and its Halogenated Derivatives

The synthesis of pyrrolo[1,2-a]quinoxalines and their derivatives is an active area of research, with a growing emphasis on the development of efficient, environmentally friendly, and atom-economical methods. researchgate.net

Green Chemistry Approaches:

Recent studies have highlighted several "green" synthetic strategies. One such method employs p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst for the Pictet–Spengler reaction to form the pyrrolo[1,2-a]quinoxaline core. This reaction proceeds efficiently in mild solvents like water and ethanol (B145695) at room temperature, offering high yields in a short time frame. unisi.it Another facile approach utilizes amidosulfonic acid as a solid catalyst in water for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. researchgate.net Furthermore, an exceptionally green protocol involves a cascade of alcohol oxidation, imine formation, intramolecular cyclization, and oxidative dehydrogenation using dioxygen as the sole oxidant, completely avoiding the need for metal catalysts or additives. researchgate.net

Novel Catalytic Systems:

Researchers are exploring various catalytic systems to streamline the synthesis of these complex heterocycles.

Visible-light photocatalysis: A novel method uses visible light to induce a decarboxylative radical coupling, which allows for the preparation of highly functionalized pyrrolo[1,2-a]quinoxalines with excellent functional group compatibility. researchgate.net

Metal Catalysis: Transition-metal-catalyzed reactions, such as the Buchwald–Hartwig and Sonogashira cross-coupling reactions, are being employed to create new derivatives. researchgate.net For instance, a one-pot sequential Sonogashira coupling of 2,3-dichloroquinoxaline (B139996) with two different terminal alkynes has been developed to produce 4-alkynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net

Iodine Catalysis: A tandem reaction combining Kornblum oxidation and electrophilic cyclization, catalyzed by potassium iodide, has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines from phenylmethyl bromide and N-(2-aminophenyl)pyrrole. researchgate.net

One-Pot Reactions:

Multi-component, one-pot reactions are gaining traction as they offer a direct route to complex molecules from simple starting materials, reducing waste and improving efficiency. A notable example is the one-pot, three-component reaction of 1-substituted benzimidazoles with ethyl bromoacetate (B1195939) and electron-deficient alkynes to yield pyrrolo[1,2-a]quinoxalin-4-ones. beilstein-journals.orgresearchgate.net

Overview of Synthetic Methodologies for Pyrrolo[1,2-a]quinoxalines

MethodologyKey FeaturesCatalyst/ReagentAdvantagesReference
Pictet–Spengler ReactionSurfactant catalysisp-Dodecylbenzenesulfonic acid (p-DBSA)Green solvent (water/ethanol), room temperature, high yields unisi.it
Solid Acid CatalysisReaction in waterAmidosulfonic acidEnvironmentally friendly, facile procedure researchgate.net
Aerobic Oxidation CascadeMetal- and additive-freeDioxygenHighly atom- and step-economical researchgate.net
Visible-Light PhotocatalysisDecarboxylative radical couplingVisible lightMild conditions, excellent functional group compatibility researchgate.net
One-Pot Three-Component ReactionDirect synthesis of pyrrolo[1,2-a]quinoxalin-4-onesNone specifiedHigh efficiency, fair yields beilstein-journals.orgresearchgate.net
Buchwald–Hartwig CouplingSynthesis of piperazinyl derivativesPalladium-based catalystsFormation of C-N bonds

Exploration of Untapped Pharmacological Properties and Therapeutic Potentials

The pyrrolo[1,2-a]quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.net While established activities include anticancer, antifungal, and antitubercular effects, ongoing research is uncovering new and promising therapeutic potentials. researchgate.net

Emerging Therapeutic Targets:

Sirtuin 6 (SIRT6) Activation: A novel series of pyrrolo[1,2-a]quinoxaline-based derivatives has been identified as potent and selective activators of SIRT6, an enzyme involved in cellular processes like energy metabolism and DNA repair. nih.govnih.gov This discovery opens up potential therapeutic applications in cancer, inflammation, and infectious diseases, including a demonstrated ability to suppress SARS-CoV-2 infection in vitro. nih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Certain pyrrolo[1,2-a]quinoxalines, particularly those with chlorine substitutions, have been found to be potent and selective inhibitors of PTP1B. nih.gov As PTP1B is a key negative regulator of insulin (B600854) signaling, these compounds are being investigated as potential insulin mimetics for the treatment of type 2 diabetes. nih.gov

Antifungal Drug Efflux Pump Inhibition: In the fight against drug-resistant fungal infections, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been shown to inhibit the drug efflux pumps (CaCdr1p and CaMdr1p) of Candida albicans. This suggests a potential strategy to overcome multidrug resistance in fungal pathogens.

Expanding the Scope of Known Activities:

Beyond these novel applications, research continues to expand on the known biological effects of these compounds.

Anticancer: New derivatives are being evaluated as antiproliferative agents against GPER-expressing breast cancer cells. unisi.it The scaffold is also being explored for its potential as an antileukemic agent and as an inhibitor of kinases like CK2 and AKT, which are often dysregulated in cancer. researchgate.netresearchgate.net

Anti-infective: The potential of this chemical class extends to antiprotozoal activity against Leishmania and other parasites. researchgate.netnih.gov

Pharmacological Properties of Pyrrolo[1,2-a]quinoxaline Derivatives

Pharmacological ActivitySpecific Target/ApplicationReference
AnticancerAntiproliferative (GPER-expressing breast cancer), Antileukemic, Kinase (CK2, AKT) inhibition researchgate.netunisi.itresearchgate.net
SIRT6 ActivationPotential treatment for cancer, inflammation, and SARS-CoV-2 nih.govnih.gov
PTP1B InhibitionPotential insulin mimetics for type 2 diabetes nih.gov
AntifungalInhibition of Candida albicans multidrug transporters
Anti-infectiveAntituberculosis, Antimalarial, Anti-Leishmania researchgate.netresearchgate.net
OtherAntiviral, 5-HT3 receptor agonism, Adenosine receptor modulation researchgate.net

Integration of Advanced Computational Design and Artificial Intelligence in Drug Discovery Initiatives

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process for pyrrolo[1,2-a]quinoxaline compounds. These advanced tools enable researchers to accelerate the identification of promising drug candidates, predict their properties, and understand their mechanisms of action at a molecular level.

Molecular Modeling and Docking:

Computational techniques such as molecular modeling and docking are instrumental in modern drug design. In the development of SIRT6 activators, docking studies were used to elucidate the binding interactions between the pyrrolo[1,2-a]quinoxaline derivatives and the enzyme's active site. nih.govnih.gov This information was crucial for understanding the structure-activity relationships (SAR) and for rationally designing new compounds with improved potency and selectivity. nih.gov

Predicting Physicochemical and Pharmacological Properties:

Computational methods are also employed to predict the fundamental properties of these molecules.

Photophysical Properties: Combined experimental and computational studies have been used to explore the photophysical characteristics of the pyrrolo[1,2-a]quinoxaline core, which is essential for applications in bioimaging and materials science. nih.gov

Structure-Property Relationships: Density Functional Theory (DFT) calculations have been used to determine the electric characteristics, such as dipole moments and molecular polarizabilities, of related quinoxaline-based chromophores. This helps to establish clear structure-property relationships, guiding the design of new materials with specific electronic properties. researchgate.net

The use of these computational approaches significantly reduces the time and cost associated with traditional trial-and-error methods in drug discovery. By providing insights into molecular interactions and predicting compound behavior, computational design allows for a more targeted and efficient search for new therapeutic agents based on the pyrrolo[1,2-a]quinoxaline scaffold.

Q & A

Q. What are the common synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and how do they apply to 4,8-dichloro-substituted analogs?

Methodological Answer: The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves condensation of 1-(2-aminophenyl)pyrrole with aldehydes/ketones under acid catalysis (e.g., acetic acid) or metal-free conditions . For 4,8-dichloro derivatives, halogenation steps (e.g., electrophilic substitution or direct C-H functionalization) are integrated post-cyclization. Recent advancements include one-pot methods using iron-mediated nitro reduction and aerobic alcohol oxidation, which avoid stoichiometric reagents and enable gram-scale synthesis . Chlorine substituents can be introduced via directed C-H iodination followed by halogen exchange, leveraging regioselective protocols .

Q. How can researchers characterize 4,8-dichloropyrrolo[1,2-a]quinoxaline derivatives using spectroscopic techniques?

Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR : Aromatic protons adjacent to chlorine substituents exhibit downfield shifts (δ 7.3–7.5 ppm for pyrrolo protons; δ ~140–150 ppm for chlorinated carbons) .
  • IR Spectroscopy : C-Cl stretches appear at 600–800 cm⁻¹, while NH/aromatic C=C bands are observed at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C₁₂H₇Cl₂N₂: calc. 265.00, observed 265.02) .
  • DFT Calculations : Used to predict electronic effects of chlorine substitution on reactivity and orbital distributions .

Q. What biological screening protocols are recommended for evaluating this compound derivatives?

Methodological Answer: Standard assays include:

  • Anticancer Activity : MTT assays against leukemia (e.g., K562) and breast cancer (MCF-7) cell lines, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Antiplasmodial Testing : Inhibition of Plasmodium falciparum growth (IC₅₀ < 1 μM in some trichloromethyl analogs) .
  • Cytotoxicity Profiling : Selectivity indices calculated using non-cancerous cell lines (e.g., HEK293) to assess therapeutic windows .

Advanced Research Questions

Q. What mechanistic considerations are critical for optimizing C-H functionalization in pyrrolo[1,2-a]quinoxaline systems, particularly for halogenation at specific positions?

Methodological Answer:

  • Regioselective Halogenation : C3-H iodination employs TBAI/I₂ with p-toluenesulfonic acid to enhance electrophilic substitution via protonation of the quinoxaline nitrogen, directing iodination to the C3 position .
  • Chlorination Strategies : Use NCS (N-chlorosuccinimide) under radical or Lewis acid conditions (e.g., FeCl₃) for C4/C8 chlorination. Steric and electronic effects of existing substituents dictate site preference .
  • Catalyst Design : SnO₂@MWCNT nano-catalysts improve selectivity for dihydro intermediates, which are subsequently dehydrogenated to aromatic systems .

Q. How do electronic effects of chlorine substituents influence the reactivity and biological activity of pyrrolo[1,2-a]quinoxaline derivatives?

Methodological Answer:

  • Electronic Modulation : Chlorine’s electron-withdrawing effect increases electrophilicity at the pyrrole ring, enhancing interactions with biological targets (e.g., kinase active sites) .
  • Structure-Activity Relationships (SAR) :
    • Antimalarial Activity : 4-Trichloromethyl derivatives show enhanced lipophilicity, improving membrane permeability and Plasmodium inhibition .
    • Anticancer Activity : C6-aryl substituents on indoloquinoxalines correlate with antiproliferative potency by stabilizing π-π stacking with DNA .

Q. How can researchers reconcile contradictory data in synthesis yields when comparing traditional vs. green chemistry approaches?

Methodological Answer:

  • Parameter Optimization : Traditional methods (e.g., AcOH catalysis) achieve 86% yields but require inert conditions, while aerobic oxidation (O₂ as terminal oxidant) offers 53–93% yields with superior atom economy .
  • Catalyst Efficiency : SnO₂@MWCNTs provide >90% selectivity for dihydro intermediates, but post-synthetic dehydrogenation steps may reduce overall yield compared to one-pot metal-free protocols .
  • Side Reaction Mitigation : Aldehyde decarbonylation in traditional methods is minimized using α-hydroxy acids as aldehyde surrogates .

Q. What advanced catalytic systems improve the sustainability of pyrrolo[1,2-a]quinoxaline synthesis?

Methodological Answer:

  • Nano-Catalysts : SnO₂@MWCNTs enable recyclability (5+ cycles) and reduce reaction times (2–4 h vs. 24 h for conventional methods) .
  • Deep Eutectic Solvents (DES) : Tin(II) chloride/choline chloride DES facilitates redox-neutral synthesis of N-arylacetamides and indoloquinoxalines with minimal waste .
  • Ionic Liquid Catalysis : [PPy]HSO₄-SiO₂ achieves 98% yields in aqueous media, avoiding toxic solvents .

Q. How can computational methods guide the design of this compound derivatives with targeted bioactivity?

Methodological Answer:

  • Molecular Docking : Simulate interactions with CK2 kinase (PDB: 3BWH) to prioritize derivatives with high binding affinity .
  • QSAR Modeling : Correlate Cl-substituent positions with logP and IC₅₀ values to predict antimalarial/anticancer potency .
  • DFT Studies : Calculate HOMO-LUMO gaps to assess redox stability and charge-transfer potential for material science applications .

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